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molecular formula C18H28O3 B8773080 Methyl 3-(decyloxy)benzoate CAS No. 97067-80-6

Methyl 3-(decyloxy)benzoate

Cat. No. B8773080
M. Wt: 292.4 g/mol
InChI Key: YMRDFGZGYLPGPW-UHFFFAOYSA-N
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Patent
US05750050

Procedure details

A solution of methyl 3-decyloxybenzoate (9.64 g, 0.033 mol) and sodium hydroxide (6.60 g, 0.165 mol) in methanol (150 ml) and water (15 ml) was heated under reflux for 2 h. The reaction mixture was then allowed to cool, followed by addition of dilute HCl (100 ml). The crude product was filtered off, washed with water and then dried in vacuo. The material was recrystallised to yield colourless crystals.
Quantity
9.64 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:11][C:12]1[CH:13]=[C:14]([CH:19]=[CH:20][CH:21]=1)[C:15]([O:17]C)=[O:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[OH-].[Na+].Cl>CO.O>[CH2:1]([O:11][C:12]1[CH:13]=[C:14]([CH:19]=[CH:20][CH:21]=1)[C:15]([OH:17])=[O:16])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
9.64 g
Type
reactant
Smiles
C(CCCCCCCCC)OC=1C=C(C(=O)OC)C=CC1
Name
Quantity
6.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The crude product was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
The material was recrystallised
CUSTOM
Type
CUSTOM
Details
to yield colourless crystals

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCC)OC=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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